molecular formula C37H46O14 B13395203 [(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B13395203
M. Wt: 714.8 g/mol
InChI Key: UJFKTEIDORFVQS-UHFFFAOYSA-N
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Description

The compound [(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0{3,10.0{4,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest for researchers in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0{3,10.0{4,7]heptadec-13-en-2-yl] benzoate involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically begins with the preparation of the core tetracyclic structure, followed by the introduction of the hydroxy and acetyloxy groups through selective functionalization reactions. Key reagents used in these steps include acetic anhydride, pyridine, and various protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of flow chemistry techniques to improve reaction efficiency and scalability. Additionally, the development of robust purification methods, such as chromatography and crystallization, would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound [(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0{3,10.0{4,7]heptadec-13-en-2-yl] benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetic anhydride, pyridine, chromium trioxide, sodium borohydride, and various bases for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or tetrahydrofuran to ensure optimal reaction rates and selectivity.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of carbonyl groups would produce alcohols. Substitution reactions would result in the replacement of acetyloxy groups with other functional groups, such as methoxy or tert-butoxy groups.

Scientific Research Applications

Chemistry

In chemistry, [(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0{3,10.0{4,7]heptadec-13-en-2-yl] benzoate is used as a model compound for studying complex organic synthesis and reaction mechanisms. Its intricate structure provides a challenging target for synthetic chemists, allowing them to develop and refine new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacological agent due to its unique structural features. It may exhibit bioactivity against certain diseases or conditions, making it a candidate for drug development and therapeutic research. Studies on its interactions with biological targets, such as enzymes or receptors, could provide insights into its mechanism of action and potential therapeutic uses.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its multiple functional groups and stereocenters. Its ability to undergo various chemical reactions makes it a versatile building block for creating new materials with specific properties.

Mechanism of Action

The mechanism of action of [(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0{3,10.0{4,7]heptadec-13-en-2-yl] benzoate involves its interactions with molecular targets, such as enzymes or receptors, in biological systems. The compound’s multiple functional groups and stereocenters allow it to bind selectively to specific targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0{3,10.0{4,7]heptadec-13-en-2-yl] benzoate include other tetracyclic compounds with multiple functional groups and stereocenters, such as paclitaxel and docetaxel. These compounds share similar structural features and are used in various scientific and industrial applications.

Uniqueness

The uniqueness of [(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0{3,10.0{4,7]heptadec-13-en-2-yl] benzoate lies in its specific arrangement of functional groups and stereocenters, which confer unique chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential bioactivity make it a valuable target for research and development in multiple fields.

Properties

Molecular Formula

C37H46O14

Molecular Weight

714.8 g/mol

IUPAC Name

(4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate

InChI

InChI=1S/C37H46O14/c1-18-25(46-19(2)38)16-37(44)32(50-33(43)24-13-11-10-12-14-24)30-35(9,26(47-20(3)39)15-27-36(30,17-45-27)51-23(6)42)31(49-22(5)41)29(48-21(4)40)28(18)34(37,7)8/h10-14,25-27,29-32,44H,15-17H2,1-9H3

InChI Key

UJFKTEIDORFVQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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